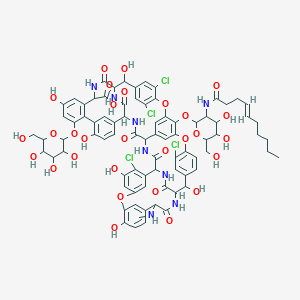

Kibdelin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Kibdelin D is a natural product found in Kibdelosporangium aridum with data available.

Analyse Des Réactions Chimiques

Hydrolytic Reactions

Kibdelin D undergoes hydrolysis under acidic or enzymatic conditions, primarily targeting its glycan and fatty acid linkages:

-

Acid Hydrolysis : Cleaves the glycosidic bond between the N-acylglucosamine and the mannosyl aglycon, releasing the fatty acid component .

-

Enzymatic Hydrolysis : Specific glycosidases or lipases selectively degrade the carbohydrate or lipid moieties, as observed in related glycopeptides like aridicins .

Example Reaction :

Kibdelin DHCl aq Mannosyl aglycon+(Z) 4 decenoic acid+Glucosamine derivatives

Oxidation Reactions

The (Z)-4-decenoic acid chain and hydroxyl groups on the aglycon are susceptible to oxidation:

-

Fatty Acid Oxidation : The double bond in (Z)-4-decenoic acid reacts with ozone or peroxides, forming epoxides or diols .

-

Hydroxyl Group Oxidation : Tertiary alcohols on the aglycon may oxidize to ketones under strong oxidizing agents (e.g., CrO3) .

Key Products :

-

Epoxidized or hydroxylated fatty acid derivatives.

-

Ketone-functionalized aglycon intermediates.

Substitution Reactions

The N-acylglucosamine moiety participates in nucleophilic substitution reactions:

-

Aminolysis : Replacement of the fatty acid with other acyl groups (e.g., acetyl or benzoyl) under basic conditions .

-

Glycosylation : Enzymatic or chemical attachment of alternate sugar units to modify solubility or bioactivity .

Reagents and Conditions :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Aminolysis | NH3/MeOH, 60°C | Deacylated this compound analog |

| Glycosylation | UDP-glucose, glycosyltransferase | Mannose-glucose hybrid conjugate |

Biosynthetic Modifications

During biosynthesis, this compound is derived from precursor molecules through:

-

Fatty Acid Acylation : Enzyme-mediated coupling of (Z)-4-decenoic acid to N-acylglucosamine .

-

Oxidative Tailoring : Post-assembly oxidation to form glycuronic acid derivatives, enhancing solubility .

Stability and Degradation

Propriétés

Numéro CAS |

105997-86-2 |

|---|---|

Formule moléculaire |

C81H82Cl4N8O29 |

Poids moléculaire |

1773.4 g/mol |

Nom IUPAC |

5,15,32,65-tetrachloro-64-[3-[[(E)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,26,31,44,49-hexahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid |

InChI |

InChI=1S/C81H82Cl4N8O29/c1-3-4-5-6-7-8-9-10-53(100)87-63-68(105)66(103)51(28-94)120-80(63)122-72-49-22-33-23-50(72)118-71-41(83)19-34(20-42(71)84)65(102)62-78(113)91-60(79(114)115)38-24-35(96)25-48(119-81-70(107)69(106)67(104)52(29-95)121-81)54(38)37-17-30(11-14-43(37)97)57(74(109)93-62)88-75(110)58(33)89-76(111)59-39-26-36(27-45(99)55(39)85)116-47-21-31(12-15-44(47)98)56(86-2)73(108)92-61(77(112)90-59)64(101)32-13-16-46(117-49)40(82)18-32/h7-8,11-27,51-52,56-70,80-81,86,94-99,101-107H,3-6,9-10,28-29H2,1-2H3,(H,87,100)(H,88,110)(H,89,111)(H,90,112)(H,91,113)(H,92,108)(H,93,109)(H,114,115)/b8-7+ |

Clé InChI |

FZLZXWVVGYPKAS-BQYQJAHWSA-N |

SMILES |

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

SMILES isomérique |

CCCCC/C=C/CCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

SMILES canonique |

CCCCCC=CCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5Cl)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(C(C2=CC(=C(O3)C=C2)Cl)O)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)CO)O)O |

Synonymes |

kibdelin D |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.